1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251563-82-2
VCID: VC4244497
InChI: InChI=1S/C24H24N4O2S2/c1-15-4-2-5-17(12-15)19-14-32-21-20(19)26-24(27-23(21)30)28-9-7-16(8-10-28)22(29)25-13-18-6-3-11-31-18/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,25,29)(H,26,27,30)
SMILES: CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CS5
Molecular Formula: C24H24N4O2S2
Molecular Weight: 464.6

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide

CAS No.: 1251563-82-2

Cat. No.: VC4244497

Molecular Formula: C24H24N4O2S2

Molecular Weight: 464.6

* For research use only. Not for human or veterinary use.

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide - 1251563-82-2

Specification

CAS No. 1251563-82-2
Molecular Formula C24H24N4O2S2
Molecular Weight 464.6
IUPAC Name 1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C24H24N4O2S2/c1-15-4-2-5-17(12-15)19-14-32-21-20(19)26-24(27-23(21)30)28-9-7-16(8-10-28)22(29)25-13-18-6-3-11-31-18/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,25,29)(H,26,27,30)
Standard InChI Key KODPYVUPZYJTQB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CS5

Introduction

Structural Elucidation and Key Features

Core Architecture

The molecule’s backbone consists of a thieno[3,2-d]pyrimidin-4(3H)-one system, a bicyclic heteroaromatic framework comprising a thiophene ring fused to a pyrimidinone . The pyrimidinone ring is substituted at the 2-position with a piperidine group, which is further functionalized at the 4-position with a carboxamide linker. The carboxamide’s nitrogen is bonded to a thiophen-2-ylmethyl group, introducing additional sulfur-based aromaticity. At the 7-position of the thienopyrimidinone, a 3-methylphenyl substituent enhances lipophilicity and may influence target binding .

Stereoelectronic Properties

The piperidine ring adopts a chair conformation, with the carboxamide group occupying an equatorial position to minimize steric strain. The thiophen-2-ylmethyl group introduces electron-rich regions due to the sulfur atom’s lone pairs, potentially facilitating interactions with electrophilic binding pockets. The 3-methylphenyl group contributes to π-π stacking capabilities, a feature often critical for protein-ligand interactions .

Synthetic Pathways and Challenges

Key Intermediate

A plausible intermediate is 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which could be synthesized by cyclizing 5-amino-4-cyano-3-(3-methylphenyl)thiophene-2-carboxamide with formic acid . Subsequent bromination at the 2-position would enable coupling with piperidine-4-carboxamide derivatives .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC24H24N4O2S2\text{C}_{24}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}_{2}
Molecular Weight464.6 g/mol
XLogP3~3.2 (estimated)
Hydrogen Bond Donors2 (amide NH, pyrimidinone NH)
Hydrogen Bond Acceptors5 (2 carbonyls, 2 thiophene S, 1 pyrimidine N)
Rotatable Bonds7

Solubility data remain unreported, but the compound’s lipophilic components (e.g., 3-methylphenyl) suggest limited aqueous solubility, likely necessitating dimethyl sulfoxide (DMSO) for in vitro assays.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct pharmacological data are unavailable, structural analogs provide clues:

  • Kinase Inhibition: The pyrimidinone scaffold is prevalent in kinase inhibitors (e.g., EGFR, AKT) . The carboxamide group may hydrogen-bond with kinase hinge regions .

  • GPCR Modulation: Thiophene and piperidine motifs are common in GPCR ligands, particularly serotonin or dopamine receptors.

Comparative Analysis with AZD5363

Azd5363, an AKT inhibitor, shares a piperidine-carboxamide substructure but differs in its pyrrolo[2,3-d]pyrimidine core . This compound’s thienopyrimidinone system may offer improved metabolic stability over AZD5363’s pyrrolopyrimidine, as sulfur atoms resist oxidative degradation .

Applications and Research Utility

Preclinical Research

This compound is labeled "For research use only", indicating utility in:

  • Target Validation: Probing kinases or GPCRs in cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: Modifying the 3-methylphenyl or thienylmethyl groups to optimize potency .

Patent Landscape

No patents specifically citing this compound exist in public databases, suggesting it may be a novel research chemical or intermediate .

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